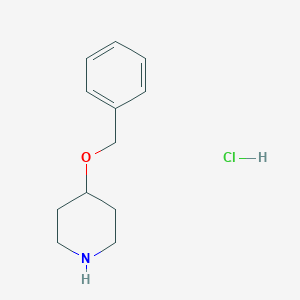

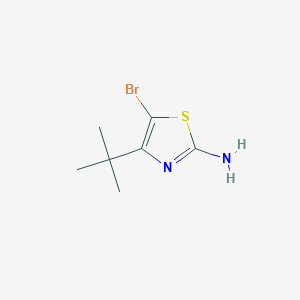

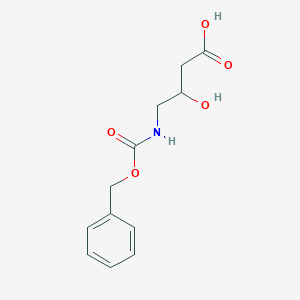

![molecular formula C13H14N2O2 B113124 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-32-3](/img/structure/B113124.png)

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Übersicht

Beschreibung

“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound with the CAS Number: 86732-32-3. It has a molecular weight of 230.27 . The compound is a white to yellow solid .

Synthesis Analysis

The synthesis of pyrrole compounds, including “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .

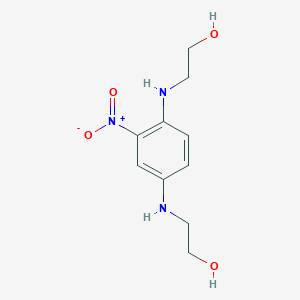

Molecular Structure Analysis

The InChI Code for “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is 1S/C13H14N2O2/c16-12-10-6-14-7-11 (10)13 (17)15 (12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a white to yellow solid .

Wissenschaftliche Forschungsanwendungen

Synthesis of Multi-Substituted Pyrrole Derivatives

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can be used in the synthesis of multi-substituted pyrrole derivatives . This process involves a [3+2] cycloaddition reaction with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

Biological Activity

Pyrrole and its polysubstituted derivatives, which include 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, are important five-membered heterocyclic compounds. They exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

Pharmaceutical Applications

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Chemical Synthesis

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in chemical synthesis . It has a molecular weight of 230.27 and is a white to yellow solid .

Eigenschaften

IUPAC Name |

5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASIKWRVUBLQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514016 | |

| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

CAS RN |

86732-32-3 | |

| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)